molecular formula C17H17FN2O3S B5651763 [4-(4-fluorobenzyl)-3-oxopiperazin-1-yl](3-thienyl)acetic acid

[4-(4-fluorobenzyl)-3-oxopiperazin-1-yl](3-thienyl)acetic acid

Cat. No. B5651763
M. Wt: 348.4 g/mol
InChI Key: LCFJMCQZJVYIHT-UHFFFAOYSA-N
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Description

The chemical compound "4-(4-fluorobenzyl)-3-oxopiperazin-1-ylacetic acid" is a sophisticated molecule that has garnered attention in the field of medicinal chemistry for its potential in various pharmacological applications. Despite the exclusion of drug use, dosage, and side effects from this discussion, the compound's synthesis, molecular structure, chemical reactions, and properties are of significant interest. This exploration aims to provide an in-depth analysis based on scientific research findings.

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves multi-step chemical processes, starting from simple fluorinated building blocks. For instance, the synthesis of 6-fluoro-3-oxo-indan-1-acetic acid and its derivative from 3-fluorobenzaldehyde illustrates a common approach in fluorinated compound synthesis, utilizing several steps including acetylation, reduction, and cyclization to achieve the desired structure (Yasmin et al., 2009).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often elucidated using spectroscopic techniques such as HRMS, NMR (both 1D and 2D), which provide detailed insights into the compound's atomic arrangement and electronic environment. For example, the structural determination of various fluorinated compounds has been achieved through these methods, confirming the presence of key functional groups and the overall molecular framework (Tasal & Kumalar, 2012).

Chemical Reactions and Properties

Fluorinated compounds like "4-(4-fluorobenzyl)-3-oxopiperazin-1-ylacetic acid" often participate in a range of chemical reactions, contributing to their versatility in medicinal chemistry. Their reactions can include nucleophilic substitution, where the fluorine atom's electronegativity and small size allow for the introduction of various substituents, significantly altering the compound's chemical properties and biological activity.

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]-3-oxopiperazin-1-yl]-2-thiophen-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-3-1-12(2-4-14)9-19-6-7-20(10-15(19)21)16(17(22)23)13-5-8-24-11-13/h1-5,8,11,16H,6-7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFJMCQZJVYIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(C2=CSC=C2)C(=O)O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorobenzyl)-3-oxopiperazin-1-yl](3-thienyl)acetic acid

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